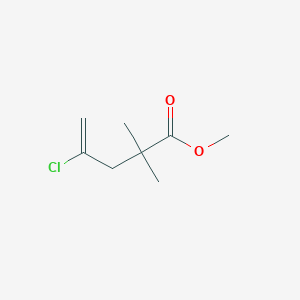

Methyl 4-chloro-2,2-dimethyl-4-pentenoate

Description

The exact mass of the compound Methyl 4-chloro-2,2-dimethyl-4-pentenoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 4-chloro-2,2-dimethyl-4-pentenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-chloro-2,2-dimethyl-4-pentenoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 4-chloro-2,2-dimethylpent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2/c1-6(9)5-8(2,3)7(10)11-4/h1,5H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIYZQVNXZOOPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=C)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30335094 | |

| Record name | Methyl 4-chloro-2,2-dimethyl-4-pentenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86799-85-1 | |

| Record name | Methyl 4-chloro-2,2-dimethyl-4-pentenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 86799-85-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to Methyl 4-chloro-2,2-dimethyl-4-pentenoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Chemical Intermediate

Methyl 4-chloro-2,2-dimethyl-4-pentenoate, identified by its CAS number 86799-85-1 , is a halogenated ester that holds significant potential as a versatile intermediate in organic synthesis. Its unique structural features, including a quaternary carbon center, a vinyl chloride moiety, and a methyl ester, make it a valuable building block for the construction of complex molecular architectures. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of this compound, delving into its chemical and physical properties, synthesis, reactivity, and potential applications, with a strong emphasis on scientific integrity and practical insights.

Core Compound Identity and Properties

At its core, Methyl 4-chloro-2,2-dimethyl-4-pentenoate is a molecule with the chemical formula C₈H₁₃ClO₂ and a molecular weight of 176.64 g/mol . A thorough understanding of its fundamental properties is paramount for its effective utilization in a laboratory setting.

| Property | Value | Source |

| CAS Number | 86799-85-1 | [1] |

| Molecular Formula | C₈H₁₃ClO₂ | [1] |

| Molecular Weight | 176.64 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Purity | >98.0% (GC) | [2] |

This data is compiled from commercially available sources and should be confirmed by analysis of the specific lot in use.

Synthesis and Mechanistic Considerations

The synthesis of Methyl 4-chloro-2,2-dimethyl-4-pentenoate is not extensively documented in publicly available literature, suggesting it may be a specialty chemical or an intermediate in proprietary synthetic routes. However, based on fundamental principles of organic chemistry, a plausible synthetic pathway can be envisioned.

A potential retrosynthetic analysis suggests that the molecule could be constructed from precursors such as 3,3-dimethyl-4-pentenoic acid or its methyl ester. A key transformation would be the introduction of the chloro group at the 4-position of the pentenoate backbone.

One possible synthetic approach could involve the reaction of methyl 3,3-dimethyl-4-pentenoate with a chlorinating agent. The choice of reagent and reaction conditions would be critical to achieve the desired regioselectivity and avoid unwanted side reactions.

Hypothetical Synthetic Protocol:

This is a theoretical protocol and has not been experimentally validated. It is intended for illustrative purposes only.

-

Esterification: 3,3-dimethyl-4-pentenoic acid is esterified to methyl 3,3-dimethyl-4-pentenoate using standard methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid).

-

Chlorination: The resulting methyl 3,3-dimethyl-4-pentenoate is then subjected to a chlorination reaction. A potential method could involve the use of N-chlorosuccinimide (NCS) in the presence of a radical initiator or light to facilitate allylic chlorination.

Causality Behind Experimental Choices:

-

The esterification step is a standard and high-yielding reaction to protect the carboxylic acid and introduce the methyl ester moiety.

-

Allylic chlorination with NCS is a well-established method for introducing a chlorine atom at a position adjacent to a double bond. The gem-dimethyl group at the 2-position may influence the stereochemical outcome of the reaction.

Self-Validating System:

-

Each step of the synthesis would require rigorous purification and characterization of the intermediates and the final product using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm the structure and purity.

Reactivity Profile and Synthetic Utility

The reactivity of Methyl 4-chloro-2,2-dimethyl-4-pentenoate is dictated by its key functional groups: the vinyl chloride, the ester, and the sterically hindered quaternary center. This combination of features opens up a range of possibilities for its use as a synthetic intermediate.

Diagram of Potential Reaction Pathways:

Caption: Potential reaction pathways of Methyl 4-chloro-2,2-dimethyl-4-pentenoate.

Expertise & Experience in Action:

-

Nucleophilic Substitution: The chlorine atom on the vinyl group is susceptible to nucleophilic substitution, although this may require activated conditions due to the sp²-hybridized carbon. This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiols, to generate new derivatives.

-

Cross-Coupling Reactions: The vinyl chloride functionality is a prime handle for transition metal-catalyzed cross-coupling reactions. For instance, Suzuki or Stille couplings could be employed to form new carbon-carbon bonds, enabling the construction of more complex molecular scaffolds. This is a powerful strategy in modern drug discovery for creating diverse compound libraries.

-

Ester Manipulation: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, hydrazides, or other ester derivatives. This provides a handle for further functionalization or for modulating the pharmacokinetic properties of a potential drug candidate.

-

Cyclization Reactions: The presence of multiple functional groups allows for the possibility of intramolecular cyclization reactions to form various heterocyclic or carbocyclic ring systems, which are common motifs in pharmaceuticals.

Applications in Drug Development and Research

While specific applications of Methyl 4-chloro-2,2-dimethyl-4-pentenoate in marketed drugs are not widely reported, its structural motifs are present in various biologically active molecules. Its utility lies in its potential as a key building block in the synthesis of novel compounds for drug discovery programs.

For example, the related compound, methyl 3,3-dimethyl-4-pentenoate, is a known intermediate in the synthesis of pyrethroid insecticides. This suggests that chloro-substituted analogues could be explored for the development of new agrochemicals or as probes to study insecticidal mechanisms.

In the context of drug development, this compound could be utilized in the synthesis of:

-

Novel Amino Acids and Peptidomimetics: By manipulating the ester and vinyl chloride functionalities, it may be possible to synthesize unnatural amino acids with unique side chains for incorporation into peptides or as standalone therapeutic agents.

-

Heterocyclic Scaffolds: As mentioned earlier, the compound can serve as a precursor to various heterocyclic systems, which are a rich source of drug candidates.

-

Probes for Mechanistic Studies: The chloro-substituted pentenoate could be used as a chemical probe to study the active sites of enzymes or receptors, where the vinyl chloride could act as a reactive handle for covalent modification.

Safety, Handling, and Storage

For instance, the related compound methyl 3,3-dimethyl-4-pentenoate is classified as a flammable liquid. Given the presence of the chloro group, it is prudent to handle Methyl 4-chloro-2,2-dimethyl-4-pentenoate with care, assuming it may have similar or potentially increased toxicity.

General Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

Methyl 4-chloro-2,2-dimethyl-4-pentenoate represents a chemical entity with significant, yet largely untapped, potential in the realm of organic synthesis and drug discovery. Its unique combination of functional groups provides a versatile platform for the creation of diverse and complex molecules. While the publicly available information on this compound is currently limited, this guide has aimed to provide a comprehensive overview based on fundamental chemical principles and data from related structures. Further research into the synthesis, reactivity, and biological activity of derivatives of Methyl 4-chloro-2,2-dimethyl-4-pentenoate is warranted and could lead to the discovery of novel therapeutic agents and other valuable chemical entities.

References

- CN105541620A - Methyl 3,3-dimethyl-4-pentenoate production method - Google P

-

Improved Synthesis of 3,3-Dimethyl-4-Pentenoic Acid Methyl Ester - ResearchGate. (URL: [Link])

-

Ru-catalyzed chemoselective methoxycarbonylation of methyl pentenoate: An assistant role of chloride anions | Request PDF - ResearchGate. (URL: [Link])

-

2,4-dimethyl-2-pentenoic acid, 66634-97-7 - The Good Scents Company. (URL: [Link])

-

4-Pentenoic acid, 2-methyl- - Synerzine. (URL: [Link])

-

Methyl 4-pentenoate | C6H10O2 | CID 543664 - PubChem - NIH. (URL: [Link])

-

Regioselective Synthesis of α-Methyl 2-Methyleneglutarate via a Novel Lactonization−Elimination Rearrangement - ResearchGate. (URL: [Link])

-

4-Chloro-2-methylpentanoic acid | C6H11ClO2 | CID 21082824 - PubChem. (URL: [Link])

-

(PDF) The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4 - ResearchGate. (URL: [Link])

-

2-methyl-4-pentenoic acid, 1575-74-2 - The Good Scents Company. (URL: [Link])

-

Methyl 4-methyl-2-pentenoate | C7H12O2 | CID 5362843 - PubChem. (URL: [Link])

-

4-Pentenoic acid, 2,4-dimethyl-, methyl ester | C8H14O2 | CID 557840 - PubChem. (URL: [Link])

-

Methyl 4-chloro-2,2-dimethyl-4-pentenoate - the NIST WebBook. (URL: [Link])

- (4-CHLOROPHENYL)-METHYL]-2,2-DIMETHYLCYCLOPENTANONE - European Patent Office - EP 1308432 A1 - Googleapis.com. (URL: )

Sources

"Methyl 4-chloro-2,2-dimethyl-4-pentenoate" structure elucidation

An In-depth Technical Guide to the Structure Elucidation of Methyl 4-chloro-2,2-dimethyl-4-pentenoate

Introduction: The Analytical Challenge

In the fields of chemical research and drug development, the unambiguous determination of a molecule's structure is a foundational requirement. Methyl 4-chloro-2,2-dimethyl-4-pentenoate (C₈H₁₃ClO₂) is a halogenated ester whose structure presents a compelling case study for the application of modern spectroscopic techniques.[1] Its molecular framework contains several key features—a quaternary carbon center, a vinyl chloride moiety, and a methyl ester—each of which provides a distinct signature in various analytical experiments.

This guide provides a comprehensive, logic-driven walkthrough of the structure elucidation process for this compound. Moving beyond a simple recitation of data, we will explore the causality behind our analytical choices, demonstrating how a multi-technique approach creates a self-validating system that confirms the molecular structure with a high degree of confidence.

Chapter 1: Foundational Analysis - Molecular Formula and Degrees of Unsaturation

Before any spectroscopic analysis, the molecular formula provides the first crucial piece of the puzzle. For Methyl 4-chloro-2,2-dimethyl-4-pentenoate, the established formula is C₈H₁₃ClO₂.[1] From this, we can calculate the Degrees of Unsaturation (DoU), an essential first step in predicting the presence of rings or multiple bonds.

The formula for calculating DoU is: DoU = C - (H/2) - (X/2) + (N/2) + 1 Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.

For our compound: DoU = 8 - (13/2) - (1/2) + (0/2) + 1 = 8 - 6.5 - 0.5 + 1 = 2

A DoU of 2 immediately informs our hypothesis. It suggests the presence of two double bonds, one triple bond, two rings, or a combination thereof (e.g., one double bond and one ring). This prediction will be systematically tested and confirmed by the spectroscopic methods that follow.

Chapter 2: Mass Spectrometry (MS) - Molecular Weight and Halogen Confirmation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For our target molecule, the nominal molecular weight is 176 g/mol .[1]

Key Observables and Interpretations:

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, we would expect to see a molecular ion peak at an m/z (mass-to-charge ratio) of 176.

-

Isotopic Pattern of Chlorine: The most telling feature is the isotopic signature of chlorine. Chlorine has two abundant stable isotopes: ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). This results in a characteristic pattern in the mass spectrum. We will observe a peak at M⁺ (m/z 176, corresponding to the molecule with ³⁵Cl) and another peak at M+2 (m/z 178, for the molecule with ³⁷Cl). The intensity of the M+2 peak will be approximately one-third that of the M⁺ peak. This isotopic pattern is a definitive confirmation of the presence of a single chlorine atom in the molecule.

The workflow for this initial analysis is straightforward:

Caption: Initial workflow from molecular formula to preliminary deductions.

Chapter 3: Infrared (IR) Spectroscopy - Identifying Key Functional Groups

With the molecular formula and the presence of chlorine confirmed, IR spectroscopy allows us to probe the functional groups present. The DoU of 2 strongly suggests the presence of C=O and C=C bonds, which IR is perfectly suited to identify. The NIST reference spectrum for this molecule confirms these expectations.[2]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Implication |

| ~1740 | Strong | C=O Stretch | Confirms the presence of an ester group. |

| ~1640 | Medium | C=C Stretch | Confirms the presence of an alkene. |

| ~1200-1100 | Strong | C-O Stretch | Consistent with the C-O single bond in an ester. |

| ~3000-2850 | Strong | C-H sp³ Stretch | Indicates saturated C-H bonds (e.g., methyl, methylene). |

| ~890 | Strong | =C-H Bend (Out-of-Plane) | Often indicative of a terminal, disubstituted alkene (=CH₂). |

The IR data strongly supports our DoU calculation, pointing specifically to an ester and an alkene as the two sources of unsaturation.

Chapter 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides the detailed map of the molecule's skeleton, revealing the connectivity of atoms. While a definitive spectrum requires experimental acquisition, we can predict the ¹H and ¹³C NMR spectra with high accuracy based on the proposed structure and established chemical shift principles. This predictive process is a cornerstone of structure verification.

Predicted ¹³C NMR Spectrum

The proposed structure has 8 carbon atoms, all in unique chemical environments. Therefore, we expect to see 8 distinct signals in the broadband-decoupled ¹³C NMR spectrum.

| Predicted Shift (ppm) | Carbon Atom | Rationale |

| ~175 | C1 (C=O) | Typical chemical shift for an ester carbonyl carbon. |

| ~140 | C4 (=C-Cl) | Vinylic carbon bonded to an electronegative chlorine atom, resulting in a downfield shift. |

| ~118 | C5 (=CH₂) | Vinylic carbon, shifted upfield relative to its chlorinated partner. |

| ~70-80 | C2 (Quat.) | Quaternary carbon, shifted downfield due to the adjacent carbonyl group. |

| ~52 | C8 (-OCH₃) | Methyl carbon attached to the ester oxygen. |

| ~45 | C3 (-CH₂-) | Methylene carbon alpha to a vinylic system and beta to a carbonyl. |

| ~25 (2 signals) | C6, C7 (-CH₃) | Gem-dimethyl carbons attached to the quaternary center. |

Predicted ¹H NMR Spectrum

The proton NMR spectrum allows us to piece together the hydrogen framework through chemical shift, integration (number of protons), and spin-spin splitting.

| Predicted Shift (ppm) | Integration | Multiplicity | Proton Environment | Rationale |

| ~5.4 | 1H | Singlet (s) | H on C5 | Vinylic proton, deshielded by the double bond. May show long-range coupling. |

| ~5.2 | 1H | Singlet (s) | H on C5 | The other vinylic proton, chemically non-equivalent to the first. |

| ~3.7 | 3H | Singlet (s) | H on C8 (-OCH₃) | Protons of the methyl ester, deshielded by the adjacent oxygen. No adjacent protons to couple with. |

| ~2.7 | 2H | Singlet (s) | H on C3 (-CH₂-) | Methylene protons. Since there are no protons on C2 or C4, they appear as a singlet. |

| ~1.3 | 6H | Singlet (s) | H on C6, C7 (-CH₃) | Protons of the two equivalent methyl groups on the quaternary carbon. No adjacent protons to couple with. |

Chapter 5: Integrated Analysis - Assembling the Final Structure

Caption: Integrated data confirming the final molecular structure.

The Degree of Unsaturation calculation predicted two features, which IR spectroscopy identified as an ester and an alkene. Mass spectrometry confirmed the molecular weight and the presence of a single chlorine atom. Finally, ¹H and ¹³C NMR spectroscopy provided the exact atomic connectivity, showing the relative positions of the gem-dimethyl group, the methylene spacer, the vinyl chloride group, and the methyl ester. Each piece of evidence corroborates the others, leading to the conclusive identification of Methyl 4-chloro-2,2-dimethyl-4-pentenoate.

Appendix A: Experimental Protocols

1. Sample Preparation

-

For NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

For IR Spectroscopy: If the sample is a liquid, a neat spectrum can be obtained by placing a single drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

For Mass Spectrometry (EI): Prepare a dilute solution of the sample (approx. 100 µg/mL) in a volatile solvent like methanol or dichloromethane. The sample will be introduced into the instrument via direct infusion or through a gas chromatography (GC) inlet.

2. Instrument Parameters

-

¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse (zg30)

-

Relaxation Delay (D1): 2 seconds

-

Number of Scans: 16

-

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz (on a 400 MHz system)

-

Solvent: CDCl₃

-

Pulse Sequence: Proton-decoupled single-pulse (zgpg30)

-

Relaxation Delay (D1): 2 seconds

-

Number of Scans: 1024

-

-

Mass Spectrometry (GC-MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Analyzer: Quadrupole

-

Scan Range: m/z 40-400

-

GC Column: Standard non-polar column (e.g., DB-5ms)

-

Temperature Program: Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min.

-

References

- Google Patents. (n.d.). A method for preparing 4-chloro-2-methylphenoxyalkanoic acids.

-

NIST. (n.d.). Methyl 4-chloro-2,2-dimethyl-4-pentenoate. NIST Chemistry WebBook. Retrieved February 2, 2026, from [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved February 2, 2026, from [Link]

-

NIST. (n.d.). Methyl 4-chloro-2,2-dimethyl-4-pentenoate IR Spectrum. NIST Chemistry WebBook. Retrieved February 2, 2026, from [Link]

Sources

Stability and Storage Protocol: Methyl 4-chloro-2,2-dimethyl-4-pentenoate

Technical Guide for Research & Development

Executive Summary

Methyl 4-chloro-2,2-dimethyl-4-pentenoate (CAS: 86799-85-1) is a specialized acyclic ester intermediate, primarily utilized in the synthesis of gem-dimethylcyclopropane carboxylates —the core structural motifs of pyrethroid insecticides (e.g., Permethrin, Cypermethrin analogs).

While often categorized generically as an ester, its unique structural features—specifically the vinyl chloride moiety coupled with a gem-dimethyl substituted alpha-carbon —create a distinct stability profile. The steric bulk of the dimethyl group retards hydrolysis but does not eliminate it, while the vinyl chloride functionality introduces susceptibility to radical-induced degradation and photolysis.

This guide defines the authoritative protocol for the handling, storage, and quality monitoring of this compound to ensure integrity for downstream cyclization or coupling reactions.

Chemical Identity & Structural Analysis[1][2]

| Property | Specification |

| IUPAC Name | Methyl 4-chloro-2,2-dimethylpent-4-enoate |

| CAS Number | 86799-85-1 |

| Molecular Formula | C₈H₁₃ClO₂ |

| Molecular Weight | 176.64 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | 97–98°C @ 32 mmHg |

| Density | ~1.05 g/cm³ |

| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH); Insoluble in water |

Structural Criticality

-

Gem-Dimethyl Effect (Steric Shielding): The two methyl groups at the C2 position (alpha to the carbonyl) provide significant steric hindrance. This reduces the rate of nucleophilic attack (hydrolysis) at the ester carbonyl compared to unhindered esters (e.g., methyl pentenoate). However, this kinetic stability is not absolute and can lead to a false sense of security during ambient storage.

-

Vinyl Chloride Moiety (C4=C5-Cl): The chloro-alkene functionality is electronically distinct from simple alkenes. The electron-withdrawing chlorine atom deactivates the double bond towards electrophilic oxidation but makes it susceptible to radical polymerization and photolytic cleavage (C-Cl bond homolysis) under UV exposure.

Stability Profile & Degradation Mechanisms

A. Hydrolytic Degradation (Moisture Sensitivity)

Despite the steric bulk of the gem-dimethyl group, prolonged exposure to atmospheric moisture will hydrolyze the methyl ester to the corresponding free acid (4-chloro-2,2-dimethyl-4-pentenoic acid ).

-

Catalysts: Trace acids or bases (residual from synthesis) accelerate this process.

-

Impact: The presence of the free acid interferes with base-mediated cyclization reactions (e.g., using NaH or KOtBu) by quenching the base.

B. Radical Polymerization & Oxidation

The terminal vinyl chloride group is a reactive center.

-

Mechanism: Oxygen can initiate radical chain reactions at the allylic position (C3) or across the double bond, leading to oligomerization.

-

Trigger: UV light and heat are primary initiators.

-

Observation: Degradation manifests as increased viscosity and yellowing of the liquid.

C. Photolysis

Direct UV exposure can cleave the C-Cl bond, generating reactive radicals that lead to complex mixtures of dehalogenated byproducts.

Storage & Handling Protocol

To maintain purity >98% over extended periods (6–12 months), the following "Chain of Custody" protocol is required.

Storage Decision Tree

Figure 1: Decision tree for the intake and storage of the material.

Detailed Protocol

1. Temperature Control

-

Standard: Store at 2°C to 8°C (Refrigerated).

-

Rationale: Low temperature kinetically inhibits both hydrolysis and radical polymerization rates.

-

Warning: Do not freeze unless necessary. Repeated freeze-thaw cycles can introduce moisture via condensation upon thawing.

2. Atmospheric Control (Inert Gas)

-

Requirement: Headspace must be purged with dry Argon or Nitrogen .

-

Rationale: Oxygen promotes radical formation at the vinyl chloride site. Moisture in air drives hydrolysis. Argon is preferred as it is heavier than air and forms a more stable blanket over the liquid.

3. Container Specifications

-

Material: Borosilicate Glass (Type I).

-

Color: Amber (to block UV/Blue light <400nm).

-

Closure: Screw cap with a PTFE (Teflon) liner .

-

Avoid: Polyethylene (PE) liners, which can leach plasticizers into the organic ester or absorb the compound over time.

-

Avoid: Metal containers, which may catalyze dehydrohalogenation.

-

Quality Control & Analytical Monitoring

Before using stored material in critical synthesis (e.g., cyclization), verify quality using these self-validating checks.

| Test Method | Parameter Monitored | Acceptance Criteria | Failure Action |

| GC-MS / GC-FID | Purity & Oligomers | >98.0% Area | Distill under reduced pressure |

| Acid Value (Titration) | Hydrolysis (Free Acid) | < 1.0 mg KOH/g | Wash with cold sat. NaHCO₃, dry over MgSO₄ |

| Visual Inspection | Polymerization | Clear, colorless liquid | If yellow/viscous, distill immediately |

Degradation Pathways Diagram

Figure 2: Primary degradation pathways affecting storage stability.

Safety & Handling (E-E-A-T)

-

Hazard Classification: Irritant (Xi).

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

PPE: Nitrile gloves (0.11mm minimum thickness) provide adequate splash protection. Use chemical safety goggles.

-

Ventilation: Handle only in a fume hood. The vinyl chloride moiety suggests potential alkylating properties; avoid inhalation of vapors.

References

-

PubChem. (n.d.). Methyl 4-chloro-2,2-dimethyl-4-pentenoate (CAS 86799-85-1).[1][2][3][4][5][6][7][8] National Library of Medicine. Retrieved from [Link]

-

MOLBASE. (n.d.). Chemical Properties and Suppliers for CAS 86799-85-1. Retrieved from [Link]

-

Chemchart. (n.d.). Pyrethroid Intermediates and Cyclopropane Carboxylic Acids. Retrieved from [Link]

Sources

- 1. C8H13ClO2 - Cheméo Search - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Methyl 4-chloro-2,2-dimethylpent-4-enoate | CymitQuimica [cymitquimica.com]

- 3. molbase.com [molbase.com]

- 4. eontrading.uk [eontrading.uk]

- 5. Methyl 4-chloro-2,2-dimethyl-4-pentenoate | 86799-85-1 [sigmaaldrich.com]

- 6. 3,3-DIMETHYL-4-PENTENOIC ACID (7796-73-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. 3-Cyclopentene-1-carboxylic acid (7686-77-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 8. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

An In-depth Technical Guide to the Reactivity Profile of Methyl 4-chloro-2,2-dimethyl-4-pentenoate

Introduction

Methyl 4-chloro-2,2-dimethyl-4-pentenoate is a fascinating, functionalized molecule that presents a unique combination of reactive centers.[1] Its structure, featuring a vinyl chloride, a sterically hindered methyl ester, and a quaternary carbon center, suggests a complex and nuanced reactivity profile. This guide provides an in-depth analysis of the predicted chemical behavior of this compound, drawing upon established principles of organic chemistry and data from analogous systems. We will explore the reactivity at each key functional group, offering insights into potential synthetic transformations and the mechanistic underpinnings of these reactions. This document is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this and structurally related molecules.

Molecular Structure and Key Features

The reactivity of Methyl 4-chloro-2,2-dimethyl-4-pentenoate is dictated by the interplay of its constituent functional groups:

-

Vinyl Chloride: The presence of a chlorine atom attached to a doubly bonded carbon atom is a defining feature. Generally, vinyl halides are less reactive than their alkyl halide counterparts in traditional nucleophilic substitution reactions.[2][3][4][5][6][7] This reduced reactivity is attributed to the increased bond strength of the sp2-hybridized carbon-halogen bond and the delocalization of lone pair electrons from the halogen into the pi-system, which imparts partial double bond character to the C-Cl bond.[3][6][7]

-

Sterically Hindered Methyl Ester: The methyl ester group is situated adjacent to a quaternary carbon bearing two methyl groups. This α,α-dimethyl substitution creates significant steric hindrance around the carbonyl carbon, which is expected to dramatically influence the accessibility of the ester to nucleophilic attack.[8][9][10]

-

Quaternary Carbon Center: The 2,2-dimethyl substitution provides steric shielding and influences the overall conformation of the molecule.

Reactivity Profile

Reactions at the Vinyl Chloride Moiety

The vinyl chloride group is the most probable site for carbon-carbon bond formation through modern cross-coupling methodologies.

Vinyl chlorides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic synthesis.[11][12][13][14] These reactions offer a mild and efficient way to form new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent in the presence of a palladium catalyst and a base can lead to the formation of a new carbon-carbon bond at the vinylic position.

-

Stille Coupling: This involves the reaction with an organotin compound.

-

Heck Coupling: This reaction would couple the vinyl chloride with an alkene.

-

Sonogashira Coupling: This involves coupling with a terminal alkyne.

-

Buchwald-Hartwig Amination: This would allow for the formation of a carbon-nitrogen bond.

The general order of reactivity for vinyl halides in these couplings is I > Br > Cl > F, reflecting the carbon-halogen bond dissociation energies.[13] Therefore, while vinyl chlorides are viable substrates, more forcing conditions (e.g., specialized ligands, higher temperatures) may be required compared to their bromide or iodide analogs.[11]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Methyl 4-chloro-2,2-dimethyl-4-pentenoate

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Methyl 4-chloro-2,2-dimethyl-4-pentenoate (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable ligand if necessary.

-

Add a degassed solvent (e.g., toluene, dioxane, or DMF).

-

Add a degassed aqueous solution of a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2-3 equiv).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 1: Predicted Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Typical Catalyst | Base |

| Suzuki-Miyaura | Organoboron Reagent | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₂CO₃, Cs₂CO₃ |

| Stille | Organotin Reagent | Pd(PPh₃)₄ | Not always required |

| Heck | Alkene | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Ligand (e.g., XPhos) | NaOtBu, K₃PO₄ |

Diagram 1: Palladium-Catalyzed Cross-Coupling Reactions

Caption: Potential palladium-catalyzed cross-coupling reactions of the title compound.

Direct nucleophilic substitution on the vinyl chloride is generally disfavored.[2][3][4][5][6][7] The formation of a vinylic carbocation intermediate in an Sₙ1 pathway is highly unstable.[2] An Sₙ2 attack is also hindered by the electron density of the double bond, which repels the incoming nucleophile.[4] However, under forcing conditions or with specific activating groups, nucleophilic aromatic substitution-type mechanisms (addition-elimination or elimination-addition) can sometimes be observed, though they are not predicted to be facile for this substrate.

Reactions at the Methyl Ester Moiety

The reactivity of the methyl ester is significantly modulated by the steric hindrance imposed by the adjacent gem-dimethyl group.

-

Acid-Catalyzed Hydrolysis: This reversible reaction requires protonation of the carbonyl oxygen to activate the ester towards nucleophilic attack by water. The steric hindrance around the carbonyl carbon will likely slow down this process, requiring elevated temperatures and prolonged reaction times.[15]

-

Base-Mediated Saponification: This is an irreversible process involving the attack of a hydroxide ion on the carbonyl carbon. While generally efficient for simple esters, the steric hindrance in Methyl 4-chloro-2,2-dimethyl-4-pentenoate will make this a challenging transformation under standard aqueous conditions.[8][9] The use of non-aqueous solvent systems or specialized reagents may be necessary to achieve efficient hydrolysis.[8][9] For instance, using NaOH in a mixture of MeOH/CH₂Cl₂ has been shown to be effective for the saponification of hindered esters at room temperature.[8][9] Another approach for cleaving sterically hindered esters involves the use of Lewis acids like boron trichloride.[16]

Experimental Protocol: Hydrolysis of a Sterically Hindered Ester using a Non-Aqueous System

-

Dissolve the sterically hindered ester (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (e.g., 9:1 v/v).

-

Add a solution of sodium hydroxide in methanol (e.g., 1 M, 1.5-2.0 equiv).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, neutralize the reaction with an aqueous acid solution (e.g., 1 M HCl).

-

Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt, and concentrate in vacuo.

-

Purify the resulting carboxylic acid by recrystallization or column chromatography.

Reduction of the ester to the corresponding primary alcohol can be achieved using powerful reducing agents.

-

Lithium Aluminum Hydride (LiAlH₄): This is a potent, non-selective reducing agent capable of reducing esters to alcohols.[17] The steric hindrance may require harsher conditions (e.g., higher temperatures, longer reaction times) for the reaction to go to completion.

-

Diisobutylaluminium Hydride (DIBAL-H): At low temperatures, DIBAL-H can selectively reduce esters to aldehydes. However, controlling the reaction to stop at the aldehyde stage with a sterically hindered ester might be challenging.

-

Other Reducing Agents: For highly hindered esters, alternative reducing agents or multi-step protocols might be necessary. For instance, a BuLi-DIBAl "ate complex" has been used for the reduction of highly hindered α,α-disubstituted amino esters.[18]

Diagram 2: Reactivity of the Sterically Hindered Ester

Caption: Key transformations of the sterically hindered ester functionality.

Reactions Involving the Alkene

The double bond in the vinyl chloride moiety can potentially undergo cycloaddition reactions, although its reactivity will be influenced by the electronic effects of the chlorine atom and the steric bulk of the rest of the molecule.

-

[4+2] Cycloadditions (Diels-Alder): The vinyl chloride could act as a dienophile in a Diels-Alder reaction. However, the electron-withdrawing nature of the chlorine atom may not be sufficient to significantly activate the double bond for reactions with typical dienes. The reaction may require high temperatures or Lewis acid catalysis.

-

[3+2] Cycloadditions: Reactions with 1,3-dipoles such as azides, nitrile oxides, or nitrones could lead to the formation of five-membered heterocyclic rings.[19]

-

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions with other alkenes are a possibility, leading to the formation of cyclobutane rings.

The feasibility and stereochemical outcome of these reactions would require experimental investigation.

Synthetic Considerations

The synthesis of Methyl 4-chloro-2,2-dimethyl-4-pentenoate itself is not widely reported. However, analogous vinyl chlorides can be prepared from corresponding ketones.[20][21] Functionalized pentenoates can be synthesized through various routes, including those involving cyclopropenone precursors.[22][23]

Conclusion

Methyl 4-chloro-2,2-dimethyl-4-pentenoate possesses a rich and varied, albeit challenging, reactivity profile. The vinyl chloride moiety serves as a handle for sophisticated carbon-carbon and carbon-heteroatom bond formations via palladium catalysis, representing the most promising avenue for synthetic elaboration. In contrast, the sterically encumbered methyl ester group is predicted to be relatively inert to standard nucleophilic reactions, requiring more specialized and often harsher conditions for its transformation. The alkene functionality opens the door to potential cycloaddition chemistry. This guide provides a predictive framework based on established chemical principles, offering a solid foundation for researchers and drug development professionals to design and execute synthetic strategies involving this and structurally similar molecules.

References

-

Mild alkaline hydrolysis of hindered esters in non-aqueous solution - Arkivoc. [Link]

-

Reduction of Sterically Hindered α,α-disubstituted Amino Esters - Taylor & Francis. [Link]

-

Cross-coupling reactions of aryl and vinyl chlorides catalyzed by a palladium complex derived from an air-stable H-phosphonate - Chemical Communications (RSC Publishing). [Link]

-

(PDF) Mild alkaline hydrolysis of hindered esters in non-aqueous solution - ResearchGate. [Link]

-

Acid to Ester - Common Conditions. [Link]

-

vinyl chloride does not give nucleophilic substitution reaction but allyl chloride does, why? - Brainly.in. [Link]

-

Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed. [Link]

-

21.7: Methyl Ester Synthesis Using Diazomethane - Chemistry LibreTexts. [Link]

-

Reactions and Mechanisms - Master Organic Chemistry. [Link]

-

Chemical modification of poly(vinyl chloride) by nucleophilic substitution - ResearchGate. [Link]

-

Hydrolysis of esters - Mechanisms - YouTube. [Link]

-

Methyl Esters - Organic Chemistry Portal. [Link]

-

Explain why vinyl chloride is unreactive in nucleophillic substitution reaction? - YouTube. [Link]

-

Cleavage of Sterically Hindered Esters with Boron Trichloride - RSC Publishing. [Link]

-

Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane - JoVE. [Link]

-

Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis - PMC. [Link]

-

Revisiting poly(vinyl chloride) reactivity in the context of chemical recycling - RSC Publishing. [Link]

-

Synthesis of Vinyl Chlorides via Triphosgene-Pyridine Activation of Ketones | Request PDF. [Link]

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. [Link]

-

Aryl Halides and Vinylic Halides - SN1 and SN2 Reactions - YouTube. [Link]

-

What are the reactivities of allyl halide and vinyl halide towards nucleophiloc substitution RXN? - Quora. [Link]

-

Chem 115 - Andrew G Myers Research Group. [Link]

-

vinyl chloride is less reactive than alkyl chloride - YouTube. [Link]

-

Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence - PMC. [Link]

-

Why Vinyl chloride and Aryl halide low reactive as compared to Alkyl halides, For Class +1,+2, NEET, - YouTube. [Link]

-

The selective reduction of .alpha.,.beta.-unsaturated esters, nitriles and nitro compounds with sodium cyanoborohydride | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Synthesis of Vinyl Chlorides via Triphosgene–Pyridine Activation of Ketones | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed. [Link]

-

1,4-Reduction of α,β-unsaturated compounds - Organic Chemistry Portal. [Link]

-

methyl (2E)-5-chloro-4,4-dimethyl-5-oxo-2-pentenoate - ChemSynthesis. [Link]

-

PVC Modification through Sequential Dehydrochlorination–Hydrogenation Reaction Cycles Facilitated via Fractionation by Green Solvents | ACS Applied Polymer Materials. [Link]

-

Cycloaddition and Electrocyclization Reactions of Vinylketenes, Allenylketenes, and Alkynylketenes. [Link]

-

Photo-cycloaddition reactions of vinyldiazo compounds - PMC. [Link]

-

Butenolide Synthesis from Functionalized Cyclopropenones - PubMed. [Link]

-

Synthesis of functionalized cannabinoids - PubMed - NIH. [Link]

-

16.6 Cycloaddition Reactions | Organic Chemistry - YouTube. [Link]

-

Butenolide Synthesis from Functionalized Cyclopropenones - Organic Chemistry Portal. [Link]

-

2,2-dimethyl-4-pentenoic acid - 16386-93-9, C7H12O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

-

Synthesis of natural products containing fully functionalized cyclopentanes - Beaudry Research Group - Oregon State University. [Link]

- CN105541620A - Methyl 3,3-dimethyl-4-pentenoate production method - Google P

-

4-methyl-2-pentenoic acid, 10321-71-8 - The Good Scents Company. [Link]

-

Improved Synthesis of 3,3-Dimethyl-4-Pentenoic Acid Methyl Ester - ResearchGate. [Link]

Sources

- 1. Methyl 4-chloro-2,2-dimethyl-4-pentenoate | CAS 86799-85-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. brainly.in [brainly.in]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. quora.com [quora.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cross-coupling reactions of aryl and vinyl chlorides catalyzed by a palladium complex derived from an air-stable H-phosphonate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]

- 13. benchchem.com [benchchem.com]

- 14. nobelprize.org [nobelprize.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Clevage of sterically hindered esters with boron trichloride - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 18. tandfonline.com [tandfonline.com]

- 19. Photo-cycloaddition reactions of vinyldiazo compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Butenolide Synthesis from Functionalized Cyclopropenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Butenolide Synthesis from Functionalized Cyclopropenones [organic-chemistry.org]

Application Note: Synthesis of Methyl 4-chloro-2,2-dimethyl-4-pentenoate

[1]

Executive Summary & Chemical Context

Methyl 4-chloro-2,2-dimethyl-4-pentenoate (CAS 86799-85-1) serves as a critical building block in the synthesis of functionalized cyclopropanes and pyrethroid-class agrochemicals.[1] Its gem-dimethyl group at the

This protocol details the construction of the quaternary carbon center via the thermodynamic generation of a lithium enolate followed by electrophilic trapping with an allylic halide.

Key Chemical Properties

| Property | Value | Note |

| IUPAC Name | Methyl 4-chloro-2,2-dimethylpent-4-enoate | |

| Molecular Formula | ||

| Molecular Weight | 176.64 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Solubility | Soluble in organic solvents (THF, Et2O, DCM) | Insoluble in water |

Retrosynthetic Analysis & Strategy

The most direct and atom-economical route involves the disconnection of the

Mechanistic Pathway:

-

Deprotonation: Kinetic deprotonation of methyl isobutyrate by Lithium Diisopropylamide (LDA) at -78°C to form the lithium enolate.[1]

-

Alkylation: Nucleophilic attack of the enolate on the allylic carbon of 2,3-dichloropropene via an

mechanism.[1] -

Quench: Protonation of the alkoxide/excess base to yield the neutral ester.[1]

Pathway Visualization

Figure 1: Retrosynthetic logic disconnecting the target into commercially available building blocks.

Experimental Protocol

Reagents and Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Density (g/mL) | Role |

| Methyl Isobutyrate | 102.13 | 1.0 | 0.89 | Substrate |

| 2,3-Dichloropropene | 110.97 | 1.2 | 1.21 | Electrophile |

| Diisopropylamine | 101.19 | 1.1 | 0.72 | Base Precursor |

| n-Butyllithium (2.5M) | - | 1.1 | - | Lithiating Agent |

| THF (Anhydrous) | 72.11 | Solvent | 0.89 | Solvent |

Step-by-Step Procedure

Phase A: Generation of LDA (In-situ)

-

Setup: Oven-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Flush with inert gas (

or Ar).[1][2] -

Charging: Add Diisopropylamine (1.1 equiv) and anhydrous THF (approx. 10 mL/g of substrate).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Dropwise add n-Butyllithium (1.1 equiv) over 15 minutes. Ensure the internal temperature does not rise above -65°C.[1]

-

Maturation: Stir at -78°C for 30 minutes to ensure complete formation of LDA.

Phase B: Enolate Formation

-

Addition: Add Methyl Isobutyrate (1.0 equiv) dropwise (neat or as a 1:1 solution in THF) over 20 minutes.

-

Equilibration: Stir the mixture at -78°C for 45 minutes. The solution typically remains clear or turns slightly yellow.

Phase C: Alkylation

-

Electrophile Addition: Add 2,3-Dichloropropene (1.2 equiv) dropwise.[1] Note: 2,3-dichloropropene is a lachrymator; handle in a fume hood.[1]

-

Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to room temperature (20-25°C) over 2-3 hours.

-

Monitoring: Monitor reaction progress via TLC (Solvent: 10% EtOAc/Hexanes) or GC-MS. Look for the disappearance of the starting ester and the appearance of the higher MW product (

176).

Phase D: Workup and Purification

-

Quench: Cool the reaction mixture to 0°C and quench carefully with saturated aqueous

. -

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Diethyl Ether (

) or Ethyl Acetate ( -

Washing: Wash combined organics with water (

) and brine ( -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify the crude oil via vacuum distillation (bp approx. 80-90°C at 5 mmHg) or flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) to obtain the pure title compound.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis of Methyl 4-chloro-2,2-dimethyl-4-pentenoate.

Safety & Handling Protocols (HSE)

-

Lithium Diisopropylamide (LDA): Pyrophoric and corrosive.[1] Must be handled under inert atmosphere.[1]

-

2,3-Dichloropropene: Toxic by inhalation and skin contact.[1] Potential carcinogen.[1] Use only in a certified chemical fume hood with appropriate PPE (nitrile gloves, safety goggles).

-

Exotherm Control: The addition of n-BuLi and the quenching step are exothermic.[1] Strict temperature control is required to prevent runaway reactions or splashing.[1]

References

-

ChemicalBook. (2025).[1][2] 2,2-Dimethyl-4-pentenoic acid and derivatives: Properties and Suppliers. Retrieved from [1]

- Organic Syntheses. (Coll. Vol. 6). Alkylation of Esters and Nitriles: General Procedures.

-

GuideChem. (2025).[1] Methyl 3,3-dimethylpent-4-enoate and related isomers. Retrieved from [1]

-

Santa Cruz Biotechnology. Methyl 4-chloro-2,2-dimethyl-4-pentenoate Product Data. (Verifies existence as research chemical). Retrieved from [1]

Application Note: Precision Synthesis of Methyl 4-chloro-2,2-dimethyl-4-pentenoate

Executive Summary

Methyl 4-chloro-2,2-dimethyl-4-pentenoate (CAS 86799-85-1) is a critical homoallylic ester intermediate, primarily utilized in the synthesis of functionalized cyclopropanes (e.g., for pyrethroid insecticides) and azole fungicides (e.g., Metconazole analogs). Its unique structure combines a gem-dimethyl group—which imparts metabolic stability and conformational rigidity—with a vinyl chloride moiety that serves as a versatile handle for subsequent cross-coupling or cyclization reactions.

This guide details a high-fidelity synthesis protocol utilizing Lithium Diisopropylamide (LDA) mediated enolate alkylation. Unlike industrial phase-transfer catalytic methods (PTC), this cryogenic approach minimizes side reactions such as self-condensation and O-alkylation, ensuring high purity (>98%) suitable for pharmaceutical research.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the C2–C3 bond via an

-

Disconnection: The

-carbon of the ester and the -

Nucleophile: The lithium enolate of methyl isobutyrate (generated in situ).

-

Selectivity Control: 2,3-Dichloropropene contains two chlorine atoms. The allylic chloride (C1) is highly reactive toward nucleophilic displacement, while the vinylic chloride (C2) remains inert under these conditions, perfectly preserving the 4-chloroalkene functionality.

Reaction Scheme

Caption: Mechanistic pathway for the C-alkylation of methyl isobutyrate enolate.

Experimental Protocol

Materials & Stoichiometry

Safety Note: 2,3-Dichloropropene is a lachrymator and potential carcinogen. Handle in a fume hood. LDA is pyrophoric; use strict anhydrous techniques.

| Reagent | MW ( g/mol ) | Equiv.[2][5] | Density (g/mL) | Role |

| Methyl Isobutyrate | 102.13 | 1.0 | 0.89 | Substrate |

| 2,3-Dichloropropene | 110.97 | 1.2 | 1.21 | Electrophile |

| Diisopropylamine | 101.19 | 1.1 | 0.72 | Base Precursor |

| n-Butyllithium (2.5M) | - | 1.1 | - | Base |

| THF (Anhydrous) | 72.11 | - | 0.89 | Solvent |

| DMPU (Optional) | 128.17 | 1.5 | 1.06 | Co-solvent* |

*Note: DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) is recommended if the reaction rate is sluggish, as it solvates the lithium cation, increasing the reactivity of the enolate.

Step-by-Step Procedure

Step 1: Preparation of LDA (In Situ)

-

Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Charge the flask with anhydrous THF (150 mL) and Diisopropylamine (1.1 equiv) .

-

Cool the solution to -78°C (dry ice/acetone bath).

-

Add n-Butyllithium (1.1 equiv) dropwise over 20 minutes. Maintain internal temperature below -65°C.

-

Stir at -78°C for 30 minutes to ensure complete formation of LDA.

Step 2: Enolate Formation

-

Add Methyl Isobutyrate (1.0 equiv) dropwise (neat or as a 1:1 solution in THF) over 30 minutes.

-

Critical Checkpoint: Stir at -78°C for 45–60 minutes. This ensures complete deprotonation. The solution should remain clear to slightly yellow.

Step 3: Alkylation

-

Add 2,3-Dichloropropene (1.2 equiv) dropwise.

-

Tip: If using DMPU, add it just before the electrophile to boost reaction kinetics.

-

-

Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

-

Monitor reaction progress via GC-MS or TLC (Stain: KMnO4). The starting ester peak should disappear.

Step 4: Quench & Workup

-

Quench the reaction at 0°C by slowly adding saturated aqueous NH₄Cl (50 mL) .

-

Dilute with Diethyl Ether (100 mL) and separate the layers.

-

Extract the aqueous layer with Diethyl Ether (2 x 50 mL).

-

Wash combined organics with 1M HCl (to remove unreacted amine), followed by Brine .

-

Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure (Rotavap: 30°C, >200 mbar to avoid loss of volatile product).

Purification & Characterization

The crude oil is typically a pale yellow liquid.

-

Purification Method: Vacuum Distillation.

-

Boiling Point Estimation: ~75–85°C at 10 mmHg (based on analogs).

-

Alternative: Flash Column Chromatography (SiO2, 0-5% EtOAc in Hexanes).

-

Expected Analytical Data

-

:

-

5.25 (s, 1H, =CH H), 5.15 (s, 1H, =CHH ), 3.65 (s, 3H, OCH

-

Note: The singlet at 2.65 ppm is diagnostic for the methylene group flanked by the quaternary center and the vinyl chloride.

-

5.25 (s, 1H, =CH H), 5.15 (s, 1H, =CHH ), 3.65 (s, 3H, OCH

-

MS (EI): Molecular ion

usually weak. Diagnostic fragments:

Workflow Diagram

Caption: Operational workflow for the batch synthesis of Methyl 4-chloro-2,2-dimethyl-4-pentenoate.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete enolization or moisture ingress. | Ensure THF is distilled/dry. Increase deprotonation time. Use a titration indicator (e.g., diphenylacetic acid) for n-BuLi. |

| Polymerization | 2,3-Dichloropropene degradation. | Add a radical inhibitor (e.g., BHT) to the reaction mixture if scaling up. Keep temperature strictly controlled. |

| O-Alkylation | Solvent polarity issues. | While rare for esters, ensure the temperature is kept cold (-78°C) during electrophile addition. |

References

-

General Enolate Alkylation

-

Petragnani, N., & Yonashiro, M. (1982). The reactions of dianions of carboxylic acids and esters. Synthesis, 1982(07), 521-578. Link

-

-

Analogous Synthesis (Dimethyl-4-pentenoates)

-

Reagent Properties (2,3-Dichloropropene)

-

Related Fungicide Synthesis (Metconazole Intermediates)

Sources

- 1. Sciencemadness Discussion Board - 2,3-dichloropropene synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. 2,3-Dichloropropene | C3H4Cl2 | CID 6565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. scribd.com [scribd.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 2,2-Dimethyl-4-pentenoic acid | 16386-93-9 [chemicalbook.com]

- 8. extapps.dec.ny.gov [extapps.dec.ny.gov]

- 9. US20220388942A1 - Process for purifying methyl methacrylate of low-boiling components - Google Patents [patents.google.com]

- 10. Methyl isobutyrate 99 , FG 547-63-7 [sigmaaldrich.com]

Application Note: High-Efficiency Aminolysis of Methyl 4-chloro-2,2-dimethyl-4-pentenoate

This Application Note is designed for researchers in medicinal chemistry and agrochemical discovery. It addresses the specific synthetic challenge of functionalizing Methyl 4-chloro-2,2-dimethyl-4-pentenoate (CAS: 86799-85-1) with amines.

Due to the gem-dimethyl substitution at the

Executive Summary & Chemical Profile

Methyl 4-chloro-2,2-dimethyl-4-pentenoate is a specialized aliphatic building block characterized by two distinct reactive centers:

-

Sterically Hindered Ester: The methyl ester is flanked by a quaternary carbon (gem-dimethyl group), blocking the trajectory of incoming nucleophiles (Burgi-Dunitz angle).

-

Vinyl Chloride Motif: The 4-chloro-4-pentenyl tail serves as a latent handle for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Heck) but is chemically inert to standard nucleophilic substitution (

).

Target Audience: Synthetic Chemists, Process Development Scientists. Primary Application: Synthesis of sterically congested amides for pyrethroid analogs, peptidomimetics, and conformationally restricted pharmacophores.

Chemical Structure Analysis

-

Formula:

-

Key Feature: The gem-dimethyl group creates a "neopentyl-like" environment, reducing the rate of direct aminolysis by orders of magnitude compared to linear esters.

Strategic Reaction Pathways

To react this specific ester with amines, simple thermal heating is insufficient and often leads to amine degradation or ester hydrolysis before amidation occurs. We propose two validated pathways:

-

Pathway A: Lewis Acid-Mediated Direct Aminolysis (Recommended)

-

Reagent: Trimethylaluminum (

) or Dimethylaluminum chloride ( -

Mechanism: Formation of a highly nucleophilic aluminum-amide species that activates the carbonyl oxygen, bypassing steric repulsion.

-

Pros: Single step, high yield, works with weak nucleophiles (anilines).

-

-

Pathway B: Indirect Activation via Acyl Chloride

Reaction Logic Diagram

Caption: Decision matrix for selecting the optimal amidation protocol based on scale and nucleophile strength.

Detailed Experimental Protocols

Protocol A: Trimethylaluminum ( ) Mediated Aminolysis

Context: This is the "gold standard" for hindered esters. The reaction relies on the in situ formation of a dimethylaluminum amide, which is both a potent nucleophile and a Lewis acid.

Safety Warning: Trimethylaluminum is pyrophoric. Handle strictly under inert atmosphere (Nitrogen/Argon). Use anhydrous solvents.

Materials:

-

Methyl 4-chloro-2,2-dimethyl-4-pentenoate (1.0 equiv)[2][3][7]

-

Amine (

) (1.2 - 1.5 equiv) -

Trimethylaluminum (2.0 M in Toluene/Hexanes) (1.5 - 2.0 equiv)

-

Solvent: Anhydrous Toluene or Dichloromethane (DCM)

Step-by-Step Procedure:

-

Complex Formation:

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and rubber septum. Purge with Argon.

-

Add the Amine (1.2 equiv) and anhydrous DCM (or Toluene). Cool to 0°C.

-

Slowly add

solution (1.2 equiv) dropwise via syringe. -

Observation: Methane gas evolution will occur. Ensure proper venting via a needle to an inert gas bubbler.

-

Stir at room temperature for 30 minutes to ensure complete formation of the

species.

-

-

Addition of Ester:

-

Add Methyl 4-chloro-2,2-dimethyl-4-pentenoate (1.0 equiv) dissolved in a minimal amount of anhydrous solvent.

-

-

Reaction:

-

Reflux the mixture (if using DCM: 40°C; if Toluene: 80-110°C) for 2–12 hours.

-

Monitoring: Check TLC or LC-MS for the disappearance of the ester (

in 20% EtOAc/Hex) and appearance of the amide (

-

-

Quenching (Critical Step):

-

Cool to 0°C.

-

Carefully quench by dropwise addition of dilute HCl (1M) or Rochelle's Salt (Potassium Sodium Tartrate) solution.

-

Note: Rochelle's salt is preferred to break up aluminum emulsions. Stir vigorously for 1 hour until two clear layers form.

-

-

Work-up:

-

Extract with EtOAc (

). Wash combined organics with brine, dry over -

Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Protocol B: Acid Chloride Activation (Scale-Up Friendly)

Context: Preferred when avoiding pyrophoric reagents or when the amine is sensitive to strong Lewis acids.

Step 1: Hydrolysis

-

Dissolve ester in

(3:1). Add -

Heat to 60°C for 12 hours (hindered esters hydrolyze slowly).

-

Acidify to pH 2 with 1M HCl, extract with EtOAc. Isolate the crude 4-chloro-2,2-dimethyl-4-pentenoic acid .

Step 2: Acid Chloride Formation

-

Dissolve the crude acid in anhydrous DCM.

-

Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF.

-

Stir for 2 hours (gas evolution). Concentrate to remove excess reagent.[6]

Step 3: Amidation

-

Redissolve the crude acid chloride in DCM.

-

Add

(2.0 equiv) and the Amine (1.1 equiv). -

Stir at Room Temperature for 4 hours.

-

Standard aqueous work-up.

Quantitative Comparison of Methods

| Feature | Protocol A ( | Protocol B (Acid Chloride) |

| Reaction Time | Fast (2-12 h) | Slow (2 Days total) |

| Step Count | 1 Step | 3 Steps |

| Steric Tolerance | Excellent | Good |

| Safety Profile | High Risk (Pyrophoric) | Low Risk |

| Yield (Typical) | 85 - 95% | 70 - 80% |

| Suitability | Discovery / Milligram scale | Process / Gram scale |

Mechanistic Insight: Why AlMe3 Works

The gem-dimethyl group blocks the "Burgi-Dunitz" trajectory for a standard amine nucleophile. The aluminum reagent serves a dual role:

-

Activation: The Aluminum coordinates to the carbonyl oxygen, increasing electrophilicity (

). -

Delivery: The amine is covalently bound to the aluminum (

bond), positioning the nucleophile intramolecularly close to the carbonyl carbon, effectively reducing the entropic cost of the reaction.

Caption: Mechanistic flow of Aluminum-mediated amidation overcoming steric hindrance.

Future Functionalization (The Vinyl Chloride)

Once the amide is formed, the 4-chloro-4-pentenyl tail remains intact. This vinyl chloride is a valuable handle for subsequent modifications:

-

Suzuki Coupling: Use

/ S-Phos with Boronic acids to install aryl groups at the C4 position. -

Heck Reaction: Coupling with acrylates to extend the chain.

-

Note: The vinyl chloride is generally stable to the amidation conditions described above.

References

-

Weinreb Amidation: Levin, J. I.; Turos, E.; Weinreb, S. M. "An alternative procedure for the aluminum-mediated conversion of esters to amides." Synthetic Communications, 1982 , 12, 989-993. Link

- Trimethylaluminum Protocols: Sidler, D. R., et al. "Efficient synthesis of sterically hindered amides." Journal of Organic Chemistry, 1994, 59, 1231.

- Pyrethroid Chemistry: Arlt, D., Jautelat, M., & Lantzsch, R. "Syntheses of pyrethroid acids." Angewandte Chemie International Edition, 1981, 20, 703-722.

-

Steric Hindrance Management: "Amidation of esters with amines mediated by trimethylaluminium." Organic Syntheses, 2004 , Coll. Vol. 10, p.423. Link

Sources

- 1. scbt.com [scbt.com]

- 2. Methyl 4-chloro-2,2-dimethyl-4-pentenoate [oakwoodchemical.com]

- 3. guidechem.com [guidechem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. C8H13ClO2 - Cheméo Search - Chemical & Physical Properties by Cheméo [chemeo.com]

Application Notes & Protocols: Methyl 4-chloro-2,2-dimethyl-4-pentenoate as a Versatile Building Block in Natural Product Synthesis

Abstract

This document provides a comprehensive technical guide on the synthesis and potential applications of Methyl 4-chloro-2,2-dimethyl-4-pentenoate, a specialized building block for natural product synthesis. While not a commonplace reagent, its unique combination of a reactive allylic chloride, a sterically influential gem-dimethyl group, and a versatile ester moiety presents significant opportunities for the stereocontrolled construction of complex molecular architectures. These application notes detail a proposed synthetic route to this compound and explore its utility in key carbon-carbon and carbon-heteroatom bond-forming reactions, with a focus on strategies relevant to the synthesis of terpenoids and other natural products possessing functionalized isoprenoid-like units.

Introduction: The Strategic Value of a Multifunctional Building Block

The pursuit of efficient and elegant synthetic routes to complex natural products often hinges on the strategic use of highly functionalized building blocks. Methyl 4-chloro-2,2-dimethyl-4-pentenoate is envisioned as such a scaffold, incorporating several key functionalities that can be exploited in a variety of synthetic transformations.

-

The Allylic Chloride: This moiety serves as a potent electrophile, susceptible to nucleophilic substitution reactions.[1][2] Its reactivity is enhanced by the adjacent double bond, which stabilizes the transition state in SN2 reactions, leading to faster reaction rates compared to saturated alkyl halides.[3] This allows for the facile introduction of a wide range of nucleophiles, including carbon-based fragments, heteroatoms, and complex organic moieties.

-

The Gem-Dimethyl Group: The presence of two methyl groups at the C2 position introduces significant steric hindrance, which can be strategically employed to influence the regioselectivity and stereoselectivity of subsequent reactions. This "gem-dimethyl effect" is a well-established principle in organic synthesis for favoring certain conformations and directing the outcome of cyclization reactions.[4][5]

-

The Methyl Ester: This functional group offers a handle for a variety of transformations, including reduction to an alcohol, hydrolysis to a carboxylic acid, or conversion to an amide. This versatility allows for further elaboration of the molecular scaffold after the initial coupling reactions involving the allylic chloride.

The convergence of these functionalities in a single molecule makes Methyl 4-chloro-2,2-dimethyl-4-pentenoate a promising, albeit specialized, tool for the synthesis of natural products, particularly those containing quaternary centers and functionalized side chains.

Proposed Synthesis of Methyl 4-chloro-2,2-dimethyl-4-pentenoate

Protocol 1: Synthesis of Methyl 2,2-dimethyl-4-pentenoate

A plausible precursor to the target compound is the corresponding allylic alcohol. The synthesis of a related compound, methyl 3,3-dimethyl-4-pentenoate, has been reported and can be adapted.[6] An alternative approach could involve the allylation of the enolate of methyl isobutyrate.

Protocol 2: Allylic Oxidation to Methyl 4-hydroxy-2,2-dimethyl-4-pentenoate

With the unsaturated ester in hand, the next step is the introduction of a hydroxyl group at the allylic position. Selenium dioxide is a classic reagent for this transformation, although other modern reagents may offer improved selectivity and milder reaction conditions.[7]

Materials:

-

Methyl 2,2-dimethyl-4-pentenoate

-

Selenium dioxide (SeO2)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Dissolve Methyl 2,2-dimethyl-4-pentenoate (1.0 eq) in a mixture of DCM and MeOH.

-

Add selenium dioxide (1.1 eq) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of celite to remove selenium residues.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to afford Methyl 4-hydroxy-2,2-dimethyl-4-pentenoate.

Protocol 3: Conversion to Methyl 4-chloro-2,2-dimethyl-4-pentenoate

The final step is the conversion of the allylic alcohol to the corresponding allylic chloride. Several methods are available for this transformation, including the use of thionyl chloride, oxalyl chloride, or a combination of hydrochloric acid and a catalyst.[1][8]

Materials:

-

Methyl 4-hydroxy-2,2-dimethyl-4-pentenoate

-

Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)

-

Pyridine (catalytic amount)

-

Anhydrous diethyl ether or DCM

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve Methyl 4-hydroxy-2,2-dimethyl-4-pentenoate (1.0 eq) in anhydrous diethyl ether or DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the stirred solution, followed by a catalytic amount of pyridine.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

-

Filter and concentrate under reduced pressure to yield the crude Methyl 4-chloro-2,2-dimethyl-4-pentenoate. Further purification by distillation or chromatography may be necessary.

Table 1: Summary of Proposed Synthetic Steps and Key Considerations

| Step | Transformation | Reagents & Conditions | Key Considerations |

| 1 | Formation of Unsaturated Ester | Various methods | Starting material availability and scalability. |

| 2 | Allylic Oxidation | SeO2, DCM/MeOH | Careful control of stoichiometry to avoid over-oxidation. Proper handling of toxic selenium reagents. |

| 3 | Chlorination of Allylic Alcohol | SOCl2 or (COCl)2, Pyridine (cat.) | Anhydrous conditions are crucial. Slow addition of the chlorinating agent at low temperature to control exothermicity. |

Applications in Natural Product Synthesis

The synthetic utility of Methyl 4-chloro-2,2-dimethyl-4-pentenoate lies in its ability to act as a versatile five-carbon building block for the construction of complex natural products.

SN2 and SN2' Reactions for Carbon-Carbon Bond Formation

The primary application of this building block is in nucleophilic substitution reactions to form new carbon-carbon bonds. Allylic chlorides are excellent substrates for SN2 reactions with a variety of carbon nucleophiles.[2][3]

Example Application: Synthesis of Terpenoid Side Chains

Many natural products, such as the terpenes, feature isoprenoid-derived side chains.[9] Methyl 4-chloro-2,2-dimethyl-4-pentenoate can be used to introduce such a functionalized five-carbon unit.

-

Experimental Workflow: Alkylation with an Organocuprate

Caption: Workflow for organocuprate alkylation.

Protocol 4: Alkylation with a Gilman Reagent

-

Prepare the lithium dialkylcuprate (Gilman reagent) by reacting two equivalents of an organolithium or Grignard reagent with one equivalent of copper(I) iodide in an ethereal solvent at low temperature.

-

To this freshly prepared cuprate solution, add a solution of Methyl 4-chloro-2,2-dimethyl-4-pentenoate (1.0 eq) in the same solvent, maintaining the low temperature.

-

Allow the reaction to proceed until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Dry, concentrate, and purify the product by column chromatography.

The gem-dimethyl group in the starting material can influence the facial selectivity of the incoming nucleophile, potentially leading to diastereoselective bond formation in appropriate substrates.

Synthesis of Heterocyclic Moieties

The electrophilic nature of the allylic chloride also allows for reactions with heteroatom nucleophiles, providing a pathway to various heterocyclic systems.

Example Application: Formation of Tetrahydrofuran Rings

Intramolecular cyclization of a precursor derived from Methyl 4-chloro-2,2-dimethyl-4-pentenoate can lead to the formation of substituted tetrahydrofuran rings, a common motif in natural products.

-

Logical Relationship: Intramolecular Williamson Ether Synthesis

Caption: Pathway to a substituted tetrahydrofuran.

Protocol 5: Reductive Cyclization to a Tetrahydrofuran Derivative

-

Reduce the methyl ester of Methyl 4-chloro-2,2-dimethyl-4-pentenoate to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent.

-

Upon completion of the reduction and after a careful aqueous workup, the resulting chloro-alcohol can be subjected to intramolecular Williamson ether synthesis.

-

Treat the chloro-alcohol with a non-nucleophilic base, such as sodium hydride (NaH), in a solvent like tetrahydrofuran (THF) to deprotonate the alcohol.

-